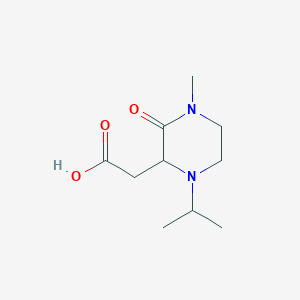

2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

CAS No.: 1236267-00-7

Cat. No.: VC2673103

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236267-00-7 |

|---|---|

| Molecular Formula | C10H18N2O3 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 2-(4-methyl-3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C10H18N2O3/c1-7(2)12-5-4-11(3)10(15)8(12)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) |

| Standard InChI Key | VNAZABPWHOPGNB-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCN(C(=O)C1CC(=O)O)C |

| Canonical SMILES | CC(C)N1CCN(C(=O)C1CC(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid features a piperazine ring with multiple functional groups attached. The compound contains a piperazine core with an isopropyl group at the 1-position, a methyl group at the 4-position, an oxo group at the 3-position, and an acetic acid moiety at the 2-position. This structural arrangement contributes to its chemical behavior and potential reactivity patterns in various environments. The presence of the isopropyl group likely affects its lipophilicity, while the acetic acid moiety contributes to its acidic character and potential for forming salts and derivatives .

Physicochemical Properties

The compound has a defined molecular composition with specific atomic proportions that determine its fundamental properties. Based on the available chemical data, the compound exhibits the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| CAS Registry Number | 1236267-00-7 |

| MDL Number | MFCD13562969 |

The molecule contains ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, creating a balanced structure with both polar and potentially non-polar regions . These structural features suggest moderate water solubility due to the presence of both hydrophilic (carboxylic acid, carbonyl) and hydrophobic (isopropyl, methyl) groups. The compound likely exhibits acid-base properties typical of carboxylic acids, with potential for forming salts under appropriate pH conditions.

Identification and Nomenclature

Chemical Identifiers

The compound is precisely tracked in chemical databases through several standardized identifiers that allow for unambiguous reference and cross-database searching. The primary identifier is its CAS (Chemical Abstracts Service) Registry Number: 1236267-00-7, which serves as a unique identifier in chemical literature and regulatory documentation . Additional identification systems include the MDL Number (MFCD13562969), which is another industry-standard identification code used in chemical databases and inventory systems .

Alternative Nomenclature

The compound is known by several chemical names that reflect different naming conventions and structural descriptions:

| Nomenclature Type | Name |

|---|---|

| Primary Name | 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid |

| Alternative Name 1 | 2-(1-ISOPROPYL-4-METHYL-3-OXOPIPERAZIN-2-YL)ACETIC ACID |

| Alternative Name 2 | 2-Piperazineacetic acid, 4-methyl-1-(1-methylethyl)-3-oxo- |

These naming variations follow different chemical nomenclature systems, including IUPAC naming conventions and alternative systematic approaches that emphasize different structural aspects of the molecule . The variety of naming conventions helps researchers identify the compound across different chemical databases and literature sources, ensuring comprehensive data retrieval in research contexts.

| Package Size | Current Status |

|---|---|

| 5g | Discontinued |

| 10g | Discontinued |

For researchers or organizations seeking this compound, the discontinued status creates potential challenges for acquisition . Chemical suppliers typically recommend inquiring about similar compounds or custom synthesis options when specific discontinued compounds are needed for research purposes. The specialized nature of this compound suggests it may have been primarily produced for specific research applications rather than large-scale industrial processes.

Structural Analysis and Chemical Relationships

Functional Group Analysis

The structure of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid contains several key functional groups that contribute to its chemical reactivity and potential applications:

-

Piperazine ring: Forms the central heterocyclic core with two nitrogen atoms

-

Carboxylic acid group: Provides acidic character and potential for derivatization

-

Carbonyl (oxo) group: Creates potential for hydrogen bonding and contributes to polarity

-

Isopropyl substituent: Contributes hydrophobic character and potentially affects steric properties

-

Methyl substituent: Provides additional hydrophobic character and potential stereochemical effects

These functional groups collectively determine the compound's behavior in chemical reactions, its solubility profile, and its potential binding interactions with biological targets. The piperazine ring, in particular, is a common structural motif in pharmaceutically active compounds, suggesting potential for biological activity .

Structural Similarity Analysis

While specific research on this exact compound is limited in the available search results, its structural features can be compared to related piperazine derivatives that have established applications:

| Structural Feature | Potential Significance |

|---|---|

| Piperazine core | Common in CNS-active compounds, antihistamines, and antibacterials |

| N-isopropyl substitution | May enhance blood-brain barrier penetration in similar compounds |

| Acetic acid moiety | Potential for salt formation and improved water solubility |

| 3-oxo functionality | May influence hydrogen bonding and receptor interactions |

The combination of these structural elements creates a unique chemical entity that shares partial similarity with several classes of bioactive compounds, suggesting potential for specialized applications in research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume